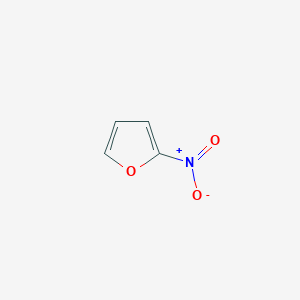

2-Nitrofurano

Descripción general

Descripción

2-Nitrofuran is a nitrofuran derivative that has been widely used in scientific research for its broad-spectrum antimicrobial activity. It has been found to be effective against various microorganisms, including bacteria, fungi, and protozoa.

Aplicaciones Científicas De Investigación

Posible Radiosensibilizador en Radioterapia

El 2-nitrofurano se considera un posible candidato a radiosensibilizador para su aplicación en radioterapia . En este contexto, los radiosensibilizadores son agentes que hacen que las células tumorales sean más sensibles a la radioterapia. La unión de electrones al this compound se ha estudiado en un experimento de haces cruzados de electrones y moléculas . Los resultados indican que los electrones de baja energía con energías cinéticas de aproximadamente 0-12 eV descomponen eficazmente la molécula .

Actividad Antibacteriana

Los derivados del furano, incluido el this compound, han sido reconocidos por su notable eficacia terapéutica, inspirando a los químicos medicinales a crear numerosos agentes antibacterianos innovadores . Estos compuestos han mostrado eficacia contra bacterias grampositivas y gramnegativas .

Fármacos Antimicrobianos

El this compound y sus derivados se han utilizado como fármacos antimicrobianos, que son una de las herramientas más poderosas en la lucha contra la infección causada por cepas bacterianas . El aumento de la resistencia a los antiinfectivos utilizados clínicamente ha requerido la búsqueda de nuevos compuestos antimicrobianos .

Tratamiento del Cáncer

Junto con la quimioterapia y la cirugía, la radioterapia sigue siendo una de las técnicas más comunes y eficaces para el tratamiento del cáncer . En radioterapia, se utiliza radiación de alta energía para dañar el material genético (ácido desoxirribonucleico, ADN) de las células tumorales esencialmente a través de la formación de iones, radicales y electrones secundarios de baja energía . El this compound juega un papel en este proceso

Mecanismo De Acción

Target of Action

2-Nitrofuran, also known as Nitrofurantoin, primarily targets bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . These enzymes play a crucial role in bacterial metabolism and energy production .

Mode of Action

2-Nitrofuran is a prodrug that is converted by bacterial nitroreductases to electrophilic intermediates . These intermediates inhibit the citric acid cycle as well as the synthesis of DNA, RNA, and protein . This multi-target action makes the drug more resistant to the development of bacterial resistance .

Biochemical Pathways

The biochemical pathways affected by 2-Nitrofuran involve the citric acid cycle and the synthesis pathways of DNA, RNA, and protein . The electrophilic intermediates produced by the action of bacterial nitroreductases on 2-Nitrofuran inhibit these pathways, disrupting bacterial metabolism and growth .

Pharmacokinetics

It is known that nitrofurantoin reaches a c max of 0875-0963mg/L with an AUC of 221-242mg*h/L . It is 38.8-44.3% bioavailable . Taking Nitrofurantoin with food increases the absorption and duration of therapeutic concentrations in the urine .

Result of Action

The result of 2-Nitrofuran’s action is the inhibition of bacterial growth. By disrupting key biochemical pathways and the synthesis of DNA, RNA, and protein, 2-Nitrofuran effectively halts bacterial metabolism and replication .

Action Environment

It is known that the drug is more effective in acidic environments, which enhance the activity of the nitroreductases that activate the drug

Safety and Hazards

Direcciones Futuras

Nitrofurantoin is an antibiotic medication that is used for the treatment of uncomplicated lower urinary tract infections . Several major guidelines have recently declared nitrofurantoin the first-line therapy for treating uncomplicated lower urinary tract infections . Increasing resistance to newer antibiotics coinciding with an increasing prevalence of extended-spectrum beta-lactamase (ESBL) producing bacteria has led to a resurgence in the prescriptions of nitrofurantoin .

Análisis Bioquímico

Biochemical Properties

2-Nitrofuran plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes and proteins. In Escherichia coli, 2-Nitrofuran is activated via reduction by type I oxygen-insensitive nitroreductases, NfsA and NfsB . These enzymes reduce the nitro group of 2-Nitrofuran, leading to the formation of reactive intermediates. These intermediates can form covalent bonds with DNA, RNA, and proteins, disrupting their normal functions . The antibacterial properties of 2-Nitrofuran are attributed to these interactions, which inhibit bacterial growth and replication.

Cellular Effects

2-Nitrofuran exerts various effects on different types of cells and cellular processes. Once activated, the reactive intermediates of 2-Nitrofuran cause DNA lesions and oxidative stress, leading to cell damage . Additionally, 2-Nitrofuran inhibits RNA and protein biosynthesis, further impairing cellular functions . These effects disrupt cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death. The broad-spectrum activity of 2-Nitrofuran makes it effective against both Gram-positive and Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of 2-Nitrofuran involves its reduction by bacterial nitroreductases to form electrophilic intermediates . These intermediates are highly reactive and can bind to various biomolecules, including DNA, RNA, and proteins . The binding of these intermediates to DNA causes strand breaks and mutations, inhibiting DNA replication and transcription . Additionally, 2-Nitrofuran inhibits several bacterial enzymes involved in glucose and pyruvate metabolism, further disrupting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Nitrofuran change over time due to its stability and degradation. The compound is relatively stable under normal conditions, but its reactive intermediates can degrade over time . Long-term exposure to 2-Nitrofuran in in vitro and in vivo studies has shown that it can cause persistent DNA damage and oxidative stress, leading to long-term effects on cellular function . These effects highlight the importance of monitoring the stability and degradation of 2-Nitrofuran in laboratory experiments.

Dosage Effects in Animal Models

The effects of 2-Nitrofuran vary with different dosages in animal models. At low doses, 2-Nitrofuran exhibits bacteriostatic activity, inhibiting bacterial growth without killing the bacteria . At high doses, 2-Nitrofuran becomes bactericidal, causing cell death . Toxic effects, such as central nervous system involvement, gastrointestinal disturbances, and poor weight gain, have been observed at high doses . These findings underscore the importance of determining the appropriate dosage of 2-Nitrofuran to minimize adverse effects.

Metabolic Pathways

2-Nitrofuran is involved in several metabolic pathways, primarily through its reduction by nitroreductases . The reduction of the nitro group leads to the formation of reactive intermediates that can bind to proteins and DNA . These intermediates can inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, disrupting cellular metabolism . The metabolic pathways of 2-Nitrofuran highlight its multifaceted role in inhibiting bacterial growth and replication.

Transport and Distribution

The transport and distribution of 2-Nitrofuran within cells and tissues are facilitated by various transporters and binding proteins . In bacterial cells, 2-Nitrofuran is transported across the cell membrane and distributed throughout the cytoplasm . The compound’s reactive intermediates can accumulate in specific cellular compartments, leading to localized effects on cellular functions . Understanding the transport and distribution of 2-Nitrofuran is crucial for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-Nitrofuran and its reactive intermediates plays a critical role in its activity and function. The intermediates can localize to the nucleus, where they bind to DNA and cause strand breaks . Additionally, 2-Nitrofuran can target specific cellular compartments, such as the mitochondria, leading to oxidative stress and disruption of cellular metabolism . The subcellular localization of 2-Nitrofuran underscores its ability to exert multifaceted effects on cellular functions.

Propiedades

IUPAC Name |

2-nitrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-5(7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBFWTUFPGFHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870682 | |

| Record name | 2-Nitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

609-39-2, 27194-24-7 | |

| Record name | 2-Nitrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17EZI4D981 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

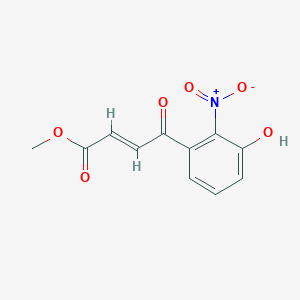

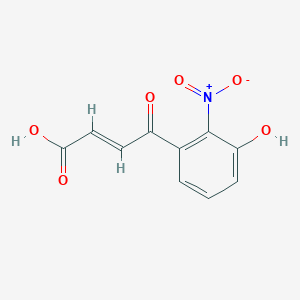

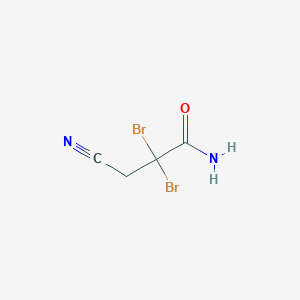

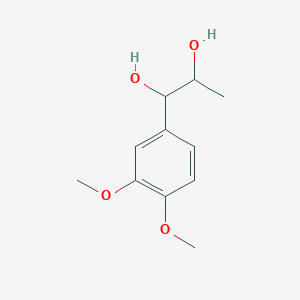

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)